molecular formula C17H13N5O2 B2889331 2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile CAS No. 2415524-67-1

2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile

Cat. No.: B2889331
CAS No.: 2415524-67-1
M. Wt: 319.324
InChI Key: RKMMHGHVWPYBMB-UHFFFAOYSA-N
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Description

2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrrole core fused with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can lead to the formation of the pyrrolo[3,4-c]pyrrole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[3,4-c]pyrrole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4,6-Dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile stands out due to its unique combination of a pyrrolo[3,4-c]pyrrole core and a pyrimidine ring, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(4,6-dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c18-8-11-6-7-19-17(20-11)21-9-13-14(10-21)16(24)22(15(13)23)12-4-2-1-3-5-12/h1-7,13-14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMMHGHVWPYBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CC(=N3)C#N)C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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